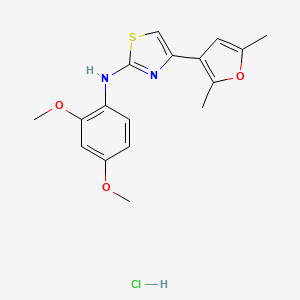

2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolism and Disposition Studies

Research on similar compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), explores their metabolism and disposition in humans. SB-649868, studied for its potential in treating insomnia, highlights the importance of understanding the metabolic pathways, elimination methods, and half-life of therapeutic compounds in clinical pharmacology. Such studies provide essential data for determining safe and effective drug dosages and predicting potential interactions with other medications (Renzulli et al., 2011).

Dermatological Applications

The application of similar compounds in dermatology can be inferred from the study on p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) for treating skin diseases. This demonstrates the potential for utilizing similar chemical structures in creating treatments for conditions like herpes simplex and aphthae, with observed benefits including rapid symptom relief and reduced disease duration (Wąsik et al., 1983).

Diagnostic Imaging

Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been explored for their potential in diagnostic imaging, specifically in visualizing primary breast tumors. The selective binding of such compounds to sigma receptors, which are overexpressed in breast cancer cells, underscores the potential of structurally related compounds in oncological research and their role in developing non-invasive diagnostic tools (Caveliers et al., 2002).

Endocrine Disruption Studies

Investigations into benzophenones, used as UV filters or absorbers, and their ability to cross the placental barrier, as seen in studies on benzophenone-1 (BP-1), benzophenone-3 (BP-3), and others, raise significant concerns about endocrine disruption and fetal exposure. Research in this domain emphasizes the necessity of evaluating the toxicokinetic profiles and potential health impacts of chemical compounds on human development (Krause et al., 2018).

Environmental Exposure and Health Risks

The detection of benzophenone-type UV filters in human samples, including urine and placental tissue, highlights the widespread human exposure to these chemicals due to their use in consumer products. This research area focuses on assessing exposure levels, understanding the sources of exposure, and evaluating the potential health risks associated with these compounds. Studies have found various benzophenones in environmental and biological samples, underscoring the importance of monitoring and regulating the use of potentially harmful chemicals (Valle-Sistac et al., 2016).

Mechanism of Action

properties

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCVRRVJZBYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)

![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)